2-(1H-Imidazol-2-yl)phenol
Overview
Description
2-(1H-Imidazol-2-yl)phenol is a heterocyclic compound that features both an imidazole ring and a phenol group. This compound is of significant interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The presence of both the imidazole and phenol functionalities allows for diverse reactivity and interactions, making it a versatile compound for scientific research.
Mechanism of Action
Target of Action
2-(1H-Imidazol-2-yl)phenol is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the primary targets of this compound can be expected to be diverse, depending on the specific biological activity being considered.
Mode of Action
Imidazole derivatives have been found to exhibit excellent selectivity activity againstToxoplasma gondii versus host cells . This suggests that this compound may interact with its targets in a way that restricts the growth of certain organisms or cells.
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that multiple pathways could be affected. These could potentially include pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenesis.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially impact the bioavailability of this compound.
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives , the compound could potentially have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
2-(1H-Imidazol-2-yl)phenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The imidazole ring can act as a proton donor or acceptor, making it a versatile participant in enzymatic reactions. For instance, it can interact with enzymes like cytochrome P450, which is involved in drug metabolism. The phenol group can form hydrogen bonds with amino acid residues in proteins, influencing protein structure and function .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell signaling pathways by interacting with receptors and enzymes involved in signal transduction. For example, it may modulate the activity of kinases, which are crucial for phosphorylation events in signaling pathways. Additionally, this compound can affect gene expression by interacting with transcription factors or modifying the chromatin structure .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The imidazole ring can coordinate with metal ions in metalloproteins, affecting their catalytic activity. It can also inhibit or activate enzymes by binding to their active sites. For example, this compound can inhibit the activity of certain proteases by forming a stable complex with the enzyme, preventing substrate access .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to this compound may lead to changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antioxidant activity or enzyme modulation. At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effect without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of hydroxylated or conjugated metabolites. These metabolites can further participate in biochemical reactions or be excreted from the body. The compound’s interaction with metabolic enzymes can affect metabolic flux and alter metabolite levels in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by solute carriers or ATP-binding cassette transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound can affect its biological activity and efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound can determine its role in cellular processes and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-2-yl)phenol typically involves the cyclization of appropriate precursors. One common method is the condensation of an aldehyde with an amine, followed by cyclization to form the imidazole ring. For example, the reaction of 2-aminophenol with glyoxal under acidic conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance yield and reduce reaction times. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Imidazol-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: Both the phenol and imidazole groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the imidazole or phenol rings .
Scientific Research Applications
2-(1H-Imidazol-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of dyes, polymers, and other functional materials.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol
- 2-(1H-Phenanthro[9,10-d]imidazol-2-yl)phenol
- 4-Methyl-2,6-bis(4,5-diphenyl-1H-imidazol-2-yl)phenol
Uniqueness
2-(1H-Imidazol-2-yl)phenol is unique due to the presence of both the imidazole and phenol groups, which confer distinct reactivity and interaction profiles. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to similar compounds that may lack one of these groups .
Properties
IUPAC Name |
2-(1H-imidazol-2-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-8-4-2-1-3-7(8)9-10-5-6-11-9/h1-6,12H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVZGHGQSKMSTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CN2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20541420 | |
Record name | 6-(1,3-Dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20541420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52755-90-5 | |
Record name | 6-(1,3-Dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20541420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2-(1H-imidazol-2-yl)phenol derivatives influence their fluorescence properties, and what makes them potentially useful for sensing applications?
A1: The fluorescence properties of this compound derivatives are heavily influenced by the substituents on the phenol ring and the surrounding environment []. For example, the presence of methoxy substituents on the phenol ring, as seen in Z3 and Z4, enhances fluorescence intensity upon binding to zinc ions []. This sensitivity to specific ions makes these compounds promising candidates for developing fluorescent sensors. Researchers have observed a linear relationship between the emission intensity of some derivatives and zinc ion concentration at remarkably low levels (10⁻⁸ M) []. This suggests potential applications in detecting trace amounts of metal ions in various biological and environmental systems.
Q2: How do 2-(1H-imidazol-2-yl)phenols behave as ligands in the formation of metal complexes, and what structural features contribute to these interactions?
A3: 2-(1H-imidazol-2-yl)phenols readily act as ligands, forming stable complexes with metal ions like zinc []. This interaction stems from the presence of nitrogen atoms in the imidazole ring and the oxygen atom in the phenol group, which can donate electron pairs to the metal center. The substituents on the phenol ring can further influence the stability and geometry of these complexes []. For instance, Z1, a zinc complex with a less substituted ligand, exhibits one-dimensional arrays formed by continuous pi-pi stacking interactions and hydrogen bonding, while Z2, with a bulkier ligand, forms a hydrogen-bonded network without pi-pi stacking []. This structural diversity opens up possibilities for designing complexes with tailored properties.
Q3: Beyond their fluorescent properties, have this compound derivatives shown potential in other applications?
A4: Research indicates that this compound derivatives show promise beyond fluorescence. Studies have explored their potential as ligands in palladium-catalyzed carbon-carbon coupling reactions []. Additionally, some derivatives have demonstrated the ability to form mononuclear tetrahedral complexes with cobalt(II) []. These complexes exhibit slow magnetic relaxation, a property relevant to the development of single-molecule magnets, which have potential applications in high-density data storage and quantum computing.
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